molecular formula C6H9FN2 B14781451 3-Piperidinecarbonitrile, 5-fluoro-

3-Piperidinecarbonitrile, 5-fluoro-

Cat. No.: B14781451
M. Wt: 128.15 g/mol
InChI Key: ZSEQIEDEZYDSQZ-UHFFFAOYSA-N
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Description

3-Piperidinecarbonitrile, 5-fluoro- is a fluorinated derivative of piperidinecarbonitrile This compound features a piperidine ring with a nitrile group at the 3-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinecarbonitrile, 5-fluoro- can be achieved through several methods. One common approach involves the fluorination of piperidinecarbonitrile derivatives. For instance, the fluorination of pyridinecarbonitriles using electrophilic fluorinating reagents can yield the desired fluorinated product . Another method involves the catalytic hydrogenation of pyridinecarbonitriles to produce piperidylmethylamines, which can then be further fluorinated .

Industrial Production Methods: Industrial production of 3-Piperidinecarbonitrile, 5-fluoro- typically involves scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalytic hydrogenation and controlled fluorination reactions are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Piperidinecarbonitrile, 5-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group typically yields primary amines, while substitution reactions can produce a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of 3-Piperidinecarbonitrile, 5-fluoro- involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in altered enzyme activity, receptor binding, or other molecular interactions that contribute to its biological effects .

Properties

Molecular Formula

C6H9FN2

Molecular Weight

128.15 g/mol

IUPAC Name

5-fluoropiperidine-3-carbonitrile

InChI

InChI=1S/C6H9FN2/c7-6-1-5(2-8)3-9-4-6/h5-6,9H,1,3-4H2

InChI Key

ZSEQIEDEZYDSQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNCC1F)C#N

Origin of Product

United States

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